molecular formula C23H20N2O5S B2785987 3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide CAS No. 2034348-86-0

3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Cat. No.: B2785987
CAS No.: 2034348-86-0
M. Wt: 436.48
InChI Key: XYAXDFPQYSCDQP-UHFFFAOYSA-N
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Description

The compound “3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide” is a complex organic molecule. It contains a methylsulfonyl group attached to a phenyl ring, and an oxazepine ring which is a seven-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the amide group suggests that it might have been synthesized from a carboxylic acid precursor .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the oxazepine ring and the phenyl ring could potentially result in interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the methylsulfonyl group, and the oxazepine ring. These functional groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Future Directions

Future research could focus on elucidating the synthesis, reactivity, and potential applications of this compound. It would also be interesting to study its physical and chemical properties in more detail .

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-31(28,29)17-10-6-15(7-11-17)8-13-22(26)24-16-9-12-20-18(14-16)23(27)25-19-4-2-3-5-21(19)30-20/h2-7,9-12,14H,8,13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAXDFPQYSCDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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